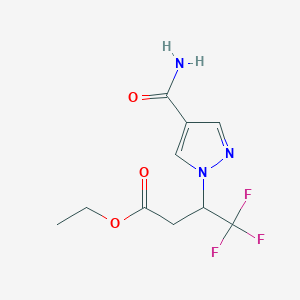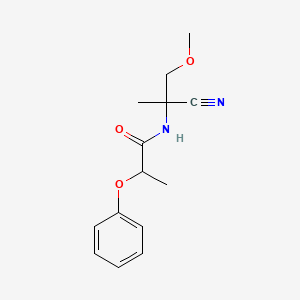
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, also known as CMMPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. The inhibition of FAAH by CMMPA has been shown to enhance the levels of endocannabinoids, which can lead to a range of physiological and biochemical effects.
作用機序
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide involves the inhibition of FAAH. This enzyme plays a crucial role in the degradation of endocannabinoids, which are signaling molecules that play a role in a range of physiological processes. By inhibiting FAAH, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide can enhance the levels of endocannabinoids, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide have been extensively studied in scientific research. These effects include pain relief, reduction in inflammation, and improvements in mood. N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide has also been shown to have anti-tumor properties and can enhance the efficacy of chemotherapy in cancer treatment.
実験室実験の利点と制限
The advantages of using N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in lab experiments include its potency and specificity in inhibiting FAAH. It is also a well-characterized compound, and its effects have been extensively studied. However, one limitation of using N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide is its potential toxicity, which can limit its use in certain contexts.
将来の方向性
There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide. One area of interest is the development of analogs of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide that can enhance its potency and specificity. Another area of interest is the study of the effects of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in combination with other drugs, such as opioids, to enhance pain relief. Additionally, the potential use of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in the treatment of other conditions, such as epilepsy and neurodegenerative diseases, is an area of ongoing research.
In conclusion, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, or N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, is a potent inhibitor of FAAH that has been extensively studied in scientific research. Its ability to enhance the levels of endocannabinoids has led to a range of physiological and biochemical effects, including pain relief, reduction in inflammation, and improvements in mood. While there are limitations to its use, such as potential toxicity, the study of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide and its analogs is an area of ongoing research with significant potential for future applications.
合成法
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide involves several steps, including the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-phenoxypropanoyl chloride. This is followed by the reaction of the resulting compound with N-(1-cyano-2-methoxy-1-methylethyl)amine to form N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide.
科学的研究の応用
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide has been extensively studied in scientific research due to its ability to inhibit FAAH. This enzyme is involved in the regulation of a range of physiological processes, including pain sensation, inflammation, and mood. By inhibiting FAAH, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide can enhance the levels of endocannabinoids, which can lead to a range of effects. These effects have been studied in a range of contexts, including pain relief, anxiety, and depression.
特性
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(19-12-7-5-4-6-8-12)13(17)16-14(2,9-15)10-18-3/h4-8,11H,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCZLIMWRMTZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(COC)C#N)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2618613.png)
![6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2618615.png)
![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)
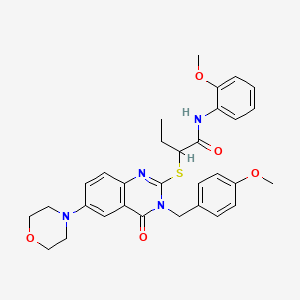
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2618622.png)
![N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2618623.png)
![5-Oxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2618624.png)
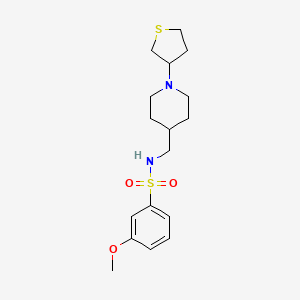
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2618626.png)
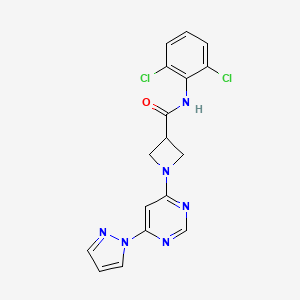

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)
